molecular formula C17H11N3O3 B13804389 5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate CAS No. 82137-75-5

5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate

Cat. No.: B13804389
CAS No.: 82137-75-5
M. Wt: 305.29 g/mol
InChI Key: PBJBHJNMKUPYFP-UHFFFAOYSA-N
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Description

5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate (CAS: 94166-84-4, as per and ) is an aromatic diisocyanate characterized by a methyl group at the 2-position and a p-isocyanatobenzyl substituent on the m-phenylene ring. This structural configuration confers unique reactivity and polymer-forming capabilities. The compound is primarily used in specialized polyurethane and polyimide synthesis, where its bifunctional isocyanate groups enable crosslinking for high-performance coatings and thermosetting resins .

Properties

CAS No.

82137-75-5

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

1,3-diisocyanato-5-[(4-isocyanatophenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-14(8-17(12)20-11-23)6-13-2-4-15(5-3-13)18-9-21/h2-5,7-8H,6H2,1H3

InChI Key

PBJBHJNMKUPYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N=C=O)CC2=CC=C(C=C2)N=C=O)N=C=O

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Aromatic Amines and Benzyl Functionalization

The initial step in preparing 5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate involves the synthesis of the appropriate aromatic amine precursors. This typically includes:

These aromatic amine intermediates are often prepared via condensation of aniline with formaldehyde under acidic conditions, generating methylenebis(arylamine) structures and higher oligomers. The reaction proceeds through intermediates such as N-hydroxymethyl aniline and N-methylidene anilinium salts, which subsequently react with aniline to form N-(p-aminobenzyl)aniline species. This step is critical for introducing the benzyl amine functionality required for subsequent isocyanate formation.

Phosgenation: Conversion of Amines to Isocyanates

The key step in the preparation of this compound is the phosgenation of the aromatic amine precursors to convert amino groups (-NH2) into isocyanate groups (-NCO). This is performed by reacting the amines with phosgene (COCl2) under controlled conditions:

  • Solvent : The reaction is typically carried out in inert aromatic solvents such as toluene, xylene, or chlorinated aromatic hydrocarbons (e.g., monochlorobenzene or ortho-dichlorobenzene) to dissolve the amines and facilitate phosgene reaction.
  • Temperature and Pressure : The phosgenation reaction is conducted at temperatures ranging from 50°C to 250°C, often under pressures from ambient to 50 bar. Mild conditions (90-150°C and 6-11 bar) are used when solvents with higher boiling points like ortho-dichlorobenzene are employed.

The general phosgenation reaction is:

$$
\text{Ar-NH}2 + \text{COCl}2 \rightarrow \text{Ar-NCO} + 2 \text{HCl}
$$

where Ar represents the aromatic ring system.

  • Reaction intermediates : The phosgenation proceeds via carbamoyl chloride intermediates, which then eliminate hydrogen chloride to form the isocyanate groups. Side reactions can include formation of amine hydrochlorides and ureas, which are minimized by using excess phosgene and appropriate solvents.

  • By-products : Hydrogen chloride (HCl) is generated and removed by distillation or stripping with inert gas. The solvent and unreacted phosgene are also recovered and recycled.

Purification and Isolation

After phosgenation, the reaction mixture contains the desired diisocyanate along with polymeric MDI species and minor impurities. Purification involves:

Summary Table of Preparation Conditions

Step Reaction Type Conditions Solvent(s) Notes
Aromatic amine synthesis Condensation of aniline and formaldehyde Acidic aqueous medium, mild heating Water Formation of N-(p-aminobenzyl)aniline intermediates
Phosgenation Amines to isocyanates 50–250°C, 1–50 bar Toluene, xylene, chlorinated aromatics Excess phosgene used; HCl by-product removed by distillation or inert gas stripping
Purification Distillation Reduced pressure, controlled temperature Removal of solvents, unreacted phosgene, and separation of monomeric diisocyanate
Storage/Handling Stability control Ambient to low temperature Avoid dimerization and polymerization of isocyanate groups

Research Data and Analysis

  • Reaction Mechanism Insights : The condensation of aniline and formaldehyde proceeds via N-hydroxymethyl aniline and N-methylidene anilinium intermediates, with subsequent formation of benzylamine derivatives critical for the target compound.

  • Phosgenation Kinetics : Phosgenation is highly sensitive to temperature and solvent choice; higher temperatures favor faster reaction but may increase side reactions like urea formation. Chlorinated aromatic solvents allow milder conditions and better control.

  • Side Reactions : Formation of amine hydrochlorides and ureas can reduce yield and complicate purification. Excess phosgene and solvent choice mitigate these issues.

  • Dimerization : Isocyanate groups can reversibly dimerize to uretidiones, particularly near ambient temperature. This influences storage and handling of the final product.

Chemical Reactions Analysis

Types of Reactions

BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and elastomers.

Common Reagents and Conditions

    Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions to form urethanes and ureas.

    Catalysts: Catalysts such as tertiary amines and organometallic compounds are often used to accelerate the reactions.

Major Products

The major products formed from these reactions include:

    Polyurethanes: Used in the production of foams, elastomers, and coatings.

    Ureas: Utilized in various industrial applications, including adhesives and sealants.

Scientific Research Applications

BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Research studies explore its potential use in the development of biomaterials and drug delivery systems.

    Medicine: Investigations are ongoing into its use in medical devices and implants due to its biocompatibility.

    Industry: It is widely used in the production of polyurethanes, which have applications in automotive, construction, and consumer goods industries.

Mechanism of Action

The mechanism of action of BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The molecular targets include hydroxyl and amine groups in various substrates, leading to the formation of urethanes and ureas. The pathways involved in these reactions are typically catalyzed by tertiary amines or organometallic compounds.

Comparison with Similar Compounds

Structural and Reactivity Differences

The following table summarizes key structural and functional distinctions:

Compound Name CAS Number Substituents/Backbone Reactivity Key Applications
5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate 94166-84-4 Methyl (2-position), p-isocyanatobenzyl (5-position) High Specialty polymers, adhesives
2,4-Toluene Diisocyanate (TDI) 584-84-9 Methyl (2-position), isocyanate (2,4-positions) High Flexible foams, elastomers
Methylene Diphenyl Diisocyanate (MDI) 101-68-8 Two phenyl groups linked by methylene bridge Moderate Rigid foams, construction materials
Hexamethylene Diisocyanate (HDI) 822-06-0 Aliphatic hexamethylene chain Moderate UV-resistant coatings
m-Phenylene Diisocyanate 123-61-5 Isocyanate groups at 1,3-positions on benzene High High-temperature resins

Key Observations:

  • Aromatic vs. Aliphatic Reactivity: The target compound and TDI/MDI are aromatic diisocyanates, exhibiting higher reactivity toward polyols compared to aliphatic HDI .
  • Crosslinking Density: Unlike MDI, which forms rigid networks due to its symmetric structure, the asymmetrical substitution in this compound may yield polymers with tailored flexibility .

Research Findings and Industrial Relevance

  • Polymer Synthesis: highlights that aromatic diisocyanates like the target compound are preferred for polyurethane binders in propellants due to their balance of reactivity and mechanical properties.
  • Isomer Considerations: and note the existence of o- and p-isocyanatobenzyl isomers, which may differ in reactivity and polymer morphology. For instance, o-substituted isomers could exhibit lower thermal stability due to steric strain .

Biological Activity

5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is a compound belonging to the family of isocyanates, which are known for their reactivity and potential biological effects. Isocyanates are widely used in industrial applications, particularly in the production of foams, coatings, and elastomers. However, their biological activity raises concerns regarding toxicity and sensitization.

This compound features two isocyanate functional groups that contribute to its reactivity. Isocyanates can interact with biological macromolecules such as proteins and nucleic acids, leading to various biological responses.

Biological Activity Overview

The biological activity of this compound can be characterized by its potential to cause respiratory sensitization, skin irritation, and other toxicological effects. The following sections summarize key findings from recent studies.

Toxicological Profile

  • Acute Toxicity :
    • The compound exhibits low acute toxicity with an LD50 greater than 2000 mg/kg in animal models .
    • Sub-lethal effects observed include salivation and nasal discharge.
  • Respiratory Sensitization :
    • Long-term exposure to isocyanates has been associated with occupational asthma and hypersensitivity pneumonitis .
    • A study indicated that even low concentrations of isocyanates can trigger asthma in susceptible individuals, with an odds ratio of 3.2 for those exposed above 1.125 ppb .
  • Skin Sensitization :
    • Isocyanates have been classified as skin sensitizers, with studies showing positive results in guinea pig maximization tests .
  • Genotoxicity :
    • The genotoxic potential of isocyanates remains equivocal; however, some studies have reported positive results in vitro . The breakdown of these compounds can lead to mutagenic byproducts like methylenedianiline (MDA), which is well-known for its genotoxic effects.

Occupational Exposure

A case-referent study conducted in manufacturing settings highlighted the relationship between isocyanate exposure and the development of occupational asthma. In one plant, cases attributed to toluene diisocyanate (TDI) showed higher time-weighted average exposures compared to referents, indicating a significant risk associated with exposure levels .

Long-Term Health Effects

Long-term exposure studies have shown that workers exposed to methylene diphenyl diisocyanate (MDI) experienced chronic respiratory issues such as asthma and pleuritis . These findings underscore the importance of monitoring and controlling isocyanate exposure in occupational settings.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various diisocyanates, including this compound:

CompoundAcute Toxicity (LD50)Skin SensitizationRespiratory SensitizationGenotoxicity
This compound>2000 mg/kgYesYesEquivocal
Methylene diphenyl diisocyanate (MDI)>9400 mg/kgYesYesPositive
Toluene diisocyanate (TDI)>2000 mg/kgYesYesPositive

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